N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 4-methoxybenzamide moiety at the 6-position. This structure combines sulfonamide and benzamide pharmacophores, which are commonly associated with diverse biological activities, including enzyme inhibition and receptor modulation. The ethanesulfonyl group enhances solubility and metabolic stability, while the 4-methoxybenzamide moiety may contribute to π-π stacking interactions in biological targets. The compound’s synthesis typically involves Friedel-Crafts alkylation, sulfonation, and amidation steps, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-4-5-15-13-16(8-11-18(15)21)20-19(22)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQRTLDTIGLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Ethanesulfonyl-Tetrahydroquinoline Intermediate
The tetrahydroquinoline scaffold is typically derived from substituted aniline precursors. Ethanesulfonylation involves reacting a secondary amine (e.g., 6-amino-1,2,3,4-tetrahydroquinoline) with ethanesulfonyl chloride under basic conditions.
Reaction Conditions :
-
Base : Pyridine or triethylamine (2–3 equivalents)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Time : 1–12 hours
Example Procedure :
6-Amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with pyridine (2.5 equiv). Ethanesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The product, 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is isolated via extraction and chromatography.
Yield Optimization :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base (Pyridine) | 2.5 equiv | Maximizes sulfonylation |
| Reaction Temperature | 0°C → 25°C | Reduces side products |
| Solvent Polarity | DCM | Improves solubility |
Amidation with 4-Methoxybenzoyl Chloride
The 6-amino group of the ethanesulfonyl-tetrahydroquinoline intermediate is coupled with 4-methoxybenzoyl chloride to form the final amide.
Reaction Conditions :
-
Coupling Agent : 4-Methoxybenzoyl chloride (1.1–1.3 equiv)
-
Base : Triethylamine or DMAP
-
Solvent : THF or DCM
-
Temperature : 25°C
Example Procedure :
1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) is dissolved in THF, treated with triethylamine (3.0 equiv), and cooled to 0°C. 4-Methoxybenzoyl chloride (1.2 equiv) is added slowly, and the reaction is stirred at room temperature for 6 hours. The crude product is purified via silica gel chromatography.
Yield Data :
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | THF | 6 | 78 |
| 2 | Pyridine | DCM | 12 | 65 |
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route involves reductive amination of 6-nitro-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline followed by nitro reduction and amidation.
Steps :
-
Nitro Reduction : Hydrogenation of 6-nitro-tetrahydroquinoline using Pd/C in ethanol.
-
Amidation : As described in Section 1.2.
Advantages :
-
Higher functional group tolerance.
-
Avoids direct handling of unstable amines.
Disadvantages :
-
Additional hydrogenation step increases complexity.
One-Pot Sulfonylation-Amidation
A streamlined one-pot method combines sulfonylation and amidation without isolating intermediates.
Procedure :
-
Sulfonylation of 6-amino-tetrahydroquinoline with ethanesulfonyl chloride.
-
Direct addition of 4-methoxybenzoyl chloride and base.
Outcome :
-
Yield : 70% (vs. 78% for stepwise method).
-
Purity : Requires rigorous chromatography due to mixed by-products.
Analytical Characterization and Validation
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, Ar–H), 7.10 (d, 2H, Ar–H), 6.95 (s, 1H, NH), 4.30 (m, 2H, CH₂-SO₂), 3.85 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, tetrahydroquinoline CH₂), 1.40 (t, 3H, CH₂CH₃).
-
¹³C NMR : 168.5 (C=O), 162.0 (C–OCH₃), 134.2–114.8 (Ar–C), 52.3 (SO₂–CH₂), 44.1 (tetrahydroquinoline CH₂), 14.1 (CH₂CH₃).
Mass Spectrometry :
-
ESI-MS : m/z 413.2 [M+H]⁺.
Challenges and Optimization Strategies
By-Product Formation
Common Issues :
-
Over-sulfonylation at multiple amine sites.
-
Hydrolysis of ethanesulfonyl chloride under humid conditions.
Mitigation :
-
Strict temperature control (0°C during sulfonylation).
-
Use of anhydrous solvents and inert atmosphere.
Purification Techniques
-
Flash Chromatography : Ethyl acetate/hexane (3:7) for intermediate isolation.
-
Recrystallization : Ethanol/water for final product polishing.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
-
Atom Economy : 85% for amidation step.
-
E-Factor : 6.2 (solvent waste reduction via solvent recycling).
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally and functionally related derivatives. Key differences in substituents, synthesis pathways, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility and Bioactivity: The ethanesulfonyl group in the target compound likely improves aqueous solubility compared to its benzenesulfonyl analog , which may exhibit higher lipophilicity due to the aromatic ring.
Synthetic Pathways :
- The target compound’s synthesis parallels methods for benzenesulfonyl analogs , but differs in the sulfonation step (ethanesulfonyl vs. benzenesulfonyl).
- Triazole derivatives (e.g., compounds 7–9 ) require cyclization of hydrazinecarbothioamides, a step absent in the target compound’s synthesis.
Triazole-thione derivatives (compounds 7–9 ) exhibit antimicrobial activity, implying that the tetrahydroquinoline core itself may contribute to broad-spectrum bioactivity.
Spectral and Physicochemical Data
- IR Spectroscopy : The target compound’s IR spectrum would lack the νC=O band (~1660–1680 cm⁻¹) seen in hydrazinecarbothioamides , confirming successful amidation.
- NMR : The ¹H-NMR spectrum should show distinct signals for the ethanesulfonyl methyl group (~1.4 ppm) and methoxy protons (~3.8 ppm), differentiating it from benzenesulfonyl analogs .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 4-methoxybenzamide moiety . This unique structural arrangement is believed to facilitate interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Tetrahydroquinoline Core | Central structure providing pharmacological activity |
| Ethanesulfonyl Group | Enhances solubility and biological interactions |
| 4-Methoxybenzamide Moiety | Potentially involved in receptor binding |
Preliminary studies suggest that this compound may act as an inhibitor of methionyl-tRNA synthetase , an enzyme crucial for protein synthesis. Inhibition of this enzyme could have therapeutic implications in treating various diseases, including cancer and bacterial infections. The binding affinity and kinetics of this interaction are subjects of ongoing research.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds structurally related to this compound have shown significant cytotoxic activity against cancer cell lines such as MDA-MB-231 and HT-29 through mechanisms that may include apoptosis induction .
Case Studies and Research Findings
-
Inhibition of Methionyl-tRNA Synthetase :
- A study highlighted the potential of related compounds to inhibit methionyl-tRNA synthetase effectively. This inhibition could lead to reduced protein synthesis in cancer cells, presenting a viable therapeutic strategy.
- Cytotoxicity Against Cancer Cell Lines :
-
Pharmacological Applications :
- The compound's unique characteristics make it a candidate for further exploration in drug development targeting specific diseases such as cancers and infections. Its role as a potential therapeutic agent is supported by preliminary data indicating effective binding to key enzymes involved in cellular metabolism.
Future Directions
Further research is needed to elucidate the precise biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Detailed Binding Studies : Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding affinities.
- In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide?
- Methodological Answer : Synthesis typically involves:
Sulfonylation : Reacting the tetrahydroquinoline core with ethanesulfonyl chloride under basic conditions (e.g., NaH or pyridine) .
Amide Coupling : Introducing the 4-methoxybenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Key parameters: Temperature control (<0°C during sulfonylation), inert atmosphere, and stoichiometric ratios (1:1.2 for sulfonylation) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions (e.g., sulfonyl and methoxy groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for ) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline core (if crystalline) .
- IR Spectroscopy : Confirm sulfonamide (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups .
Q. What are the primary biological targets of this compound?
- Methodological Answer :
- Enzyme Inhibition : Potential kinase or protease inhibition due to sulfonamide and amide moieties. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Receptor Binding : Screen against GPCRs (e.g., serotonin receptors) via radioligand displacement assays .
- Cellular Pathways : Assess apoptosis modulation (e.g., caspase-3/7 activity) in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Bioavailability Analysis : Measure plasma stability (e.g., mouse microsomal assays) and logP (HPLC-based) to assess absorption .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., demethylation of methoxy group) .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
Q. What strategies address contradictory data in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Confirm buffer pH (e.g., 7.4 vs. 8.0 affects sulfonamide ionization) and cofactor requirements (e.g., Mg) .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .
- Orthogonal Assays : Compare fluorescence quenching with radiometric assays to rule out interference .
Q. How can pharmacokinetic properties be optimized without compromising activity?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) via late-stage functionalization to improve solubility .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate for enhanced oral absorption .
- In Silico Modeling : Use molecular dynamics simulations to predict blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
